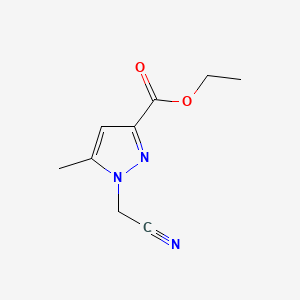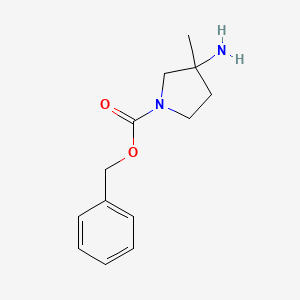![molecular formula C10H10N2 B572763 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin CAS No. 1254567-75-3](/img/structure/B572763.png)
5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring with a cyclopropyl group attached . The molecular weight is 158.2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not available in the search results, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin” ist eine chemische Verbindung mit der CAS-Nummer: 1254567-75-3 . Es hat ein Molekulargewicht von 158,2 und seine lineare Formel ist C10H10N2 . Diese Verbindung ist ein weißlicher Feststoff und sollte bei 0-8°C gelagert werden .
Sicherheitsinformationen
Diese Verbindung wurde unter GHS07 für die Sicherheit eingestuft . Die mit ihr verbundenen Gefahrenhinweise sind H302 und H317, was darauf hindeutet, dass sie beim Verschlucken schädlich sein kann und eine allergische Hautreaktion hervorrufen kann . Vorsichtsmaßnahmen umfassen die Vermeidung von Einatmen von Staub/Rauch/Gas/Nebel/Dämpfen/Sprühnebel (P261), gründliches Waschen nach dem Umgang (P264), kein Essen, Trinken oder Rauchen während der Verwendung dieses Produkts (P270) und das Tragen von Schutzhandschuhen/Schutzkleidung/Augenschutz/Gesichtsschutz (P280) .
Verwendung in der Krebsforschung
“this compound”-Derivate wurden als wirksam gegen FGFR1, 2 und 3 befunden . Eine abnormale Aktivierung des FGFR-Signalwegs ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden . Daher stellt die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie dar .
Verwendung als FGFR-Hemmer
In einer Studie wurde berichtet, dass eine Reihe von 1H-Pyrrolo[2,3-b]pyridin-Derivaten potente Aktivitäten gegen FGFR1, 2 und 3 aufweisen <svg class="icon" height="16" p
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs prevents the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant effects at the molecular and cellular levels. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and other biomolecules in biochemical reactions .
Cellular Effects
Some pyrrolopyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells . Therefore, it is possible that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . It is possible that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exerts its effects at the molecular level by interacting with FGFRs and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Eigenschaften
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254567-75-3 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

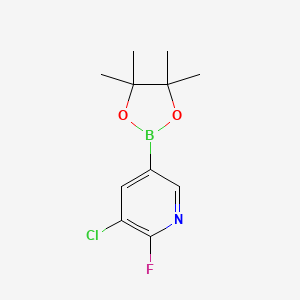


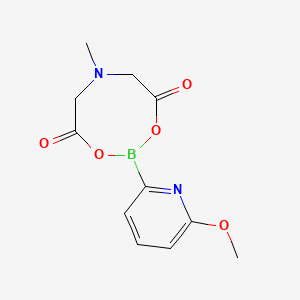
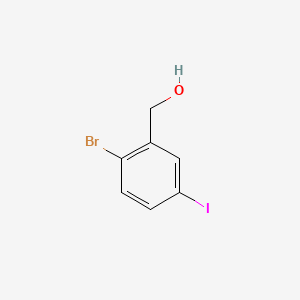

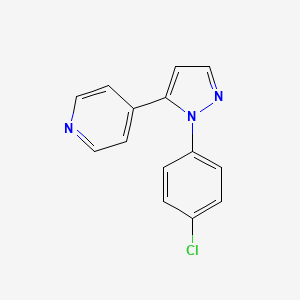


![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)
